2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide
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Overview
Description
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide is a complex organic compound characterized by its unique chemical structure, which includes multiple functional groups such as sulfonyl, chloro, methoxy, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 4-chlorophenylsulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonyl chloride with thionyl chloride under reflux conditions.
Formation of the sulfonamide intermediate: The 4-chlorophenylsulfonyl chloride is then reacted with 2,4-dichloro-5-methoxyaniline in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonyl group to produce sulfones or sulfides, respectively.
Scientific Research Applications
2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-phenylsulfonyl-2,2,2-trimethylacetamide
- 2,2,2-trimethyl-N-(4-methylphenylsulfonyl)acetamide
- 4-chlorobenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N,N-dimethylacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(20)8-13(15)19)27(24,25)12-6-4-11(18)5-7-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHXDTHBFGOHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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